molecular formula C26H34N2O7 B2590294 沙利度胺-O-C8-Boc CAS No. 2225148-52-5

沙利度胺-O-C8-Boc

货号 B2590294
CAS 编号: 2225148-52-5
分子量: 486.565
InChI 键: XHFRZVFJJQOBAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-O-C8-Boc is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs .


Synthesis Analysis

Thalidomide and its N-alkyl analogs were synthesized .


Molecular Structure Analysis

The molecular weight of Thalidomide-O-C8-Boc is 486.56 and its formula is C26H34N2O7 . The SMILES representation of its structure is O=C(OC(C)(C)C)CCCCCCCCOC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O .


Physical And Chemical Properties Analysis

Thalidomide-O-C8-Boc is a solid, white to off-white compound . It has a high solubility in DMSO: 100 mg/mL (205.52 mM) .

科学研究应用

生成新的治疗用途的假设

研究利用科学文献为沙利度胺这一药物生成了新颖且合理的假设,确定了治疗急性胰腺炎、慢性丙型肝炎、幽门螺杆菌诱发的胃炎和重症肌无力的新应用的可能性。需要进行实验和临床评估来验证这些假设,并评估治疗益处和毒性之间的权衡 (Weeber 等人,2003)

增强抗病毒 CD8+ T 细胞应答

沙利度胺和沙利度胺类似物已被证明可在体外增强病毒特异性 CD8+ T 细胞细胞因子产生和细胞毒活性,表明它们可用作慢性病毒感染中的新型免疫佐剂疗法。这种刺激效应在健康供体和同时感染 HIV 和 CMV 的慢性感染者的细胞中都有发现,突出了沙利度胺及其类似物在增强抗病毒免疫力方面的潜力 (Haslett 等人,2003)

了解沙利度胺诱发的致畸作用

在了解沙利度胺的分子机制,包括其致畸作用方面已经取得了重大进展。对沙利度胺诱发的致畸作用的历史和机制的研究揭示了其发育影响和潜在的分子靶标,有助于开发更安全的药物 (Vargesson,2015)

抗癌应用

沙利度胺作为多发性骨髓瘤的有效治疗方法找到了新的生命,利用了其抗炎和抗血管生成特性。沙利度胺及其 IMiD 衍生物作为抗癌剂的演变突出了它们超越其最初用途的效用,为开发针对肿瘤细胞及其微环境的新治疗范式提供了框架,以克服耐药性 (Bartlett 等人,2004)

作用机制

Target of Action

Thalidomide-O-C8-Boc is a derivative of Thalidomide, primarily employed in the recruitment of a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), a complex involved in protein degradation .

Mode of Action

Thalidomide-O-C8-Boc, like Thalidomide, binds to CRBN, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . The selective degradation of specific transcription factors, such as IKZF3 and IKZF1, is a key aspect of Thalidomide-O-C8-Boc’s mode of action .

Biochemical Pathways

The biochemical pathways affected by Thalidomide-O-C8-Boc are primarily related to the degradation of specific proteins. By binding to CRBN, Thalidomide-O-C8-Boc alters the normal functioning of the CRL4 CRBN E3 ubiquitin ligase complex . This leads to the degradation of non-native substrates, which can have downstream effects on various cellular processes.

Pharmacokinetics

It is known that thalidomide, the parent compound, exhibits absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract

Result of Action

The molecular and cellular effects of Thalidomide-O-C8-Boc’s action are primarily related to the degradation of specific proteins. By inducing the degradation of non-native substrates, Thalidomide-O-C8-Boc can alter various cellular processes. For instance, the degradation of specific transcription factors can impact gene expression and, consequently, cell function .

安全和危害

The safety data sheet advises to avoid inhalation of dusts and substance contact . In case of inhalation, it is advised to move the person into fresh air .

属性

IUPAC Name

tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFRZVFJJQOBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-O-C8-Boc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。